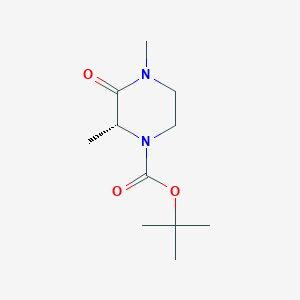

tert-butyl (R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate

CAS No.:

Cat. No.: VC18832562

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N2O3 |

|---|---|

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | tert-butyl (2R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C11H20N2O3/c1-8-9(14)12(5)6-7-13(8)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3/t8-/m1/s1 |

| Standard InChI Key | LIHLBMDKRWLUAP-MRVPVSSYSA-N |

| Isomeric SMILES | C[C@@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)C |

| Canonical SMILES | CC1C(=O)N(CCN1C(=O)OC(C)(C)C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a six-membered piperazine ring with the following substituents:

-

A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric bulk and protecting the amine during synthetic steps.

-

Methyl groups at the 2- and 4-positions, with the 2-position exhibiting (R)-configuration.

-

A ketone at the 3-position, enabling nucleophilic addition or reduction reactions.

The stereochemistry is confirmed by the SMILES notation , which specifies the R-configuration .

Physicochemical Data

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound is synthesized through Boc protection of a prefunctionalized piperazine precursor. A representative approach involves:

-

Piperazine Functionalization: Introduction of methyl groups via alkylation or reductive amination.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate () under basic conditions .

-

Oxidation: Installation of the 3-keto group using oxidizing agents like or .

Example Reaction Scheme:

This method ensures enantiomeric purity, critical for applications in asymmetric synthesis .

Stereochemical Control

The (R)-configuration is achieved through:

-

Chiral Resolution: Using enantioselective chromatography or crystallization.

-

Asymmetric Catalysis: Employing chiral ligands in catalytic hydrogenation or alkylation steps .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a precursor in synthesizing kinase inhibitors and anticancer agents. Its Boc group facilitates selective deprotection during multi-step syntheses, while the ketone enables further functionalization . For example, it has been used in the development of Janus kinase (JAK) inhibitors, which target inflammatory pathways.

Catalysis and Material Science

In organocatalysis, the chiral piperazine core serves as a ligand for asymmetric transformations. Recent studies highlight its role in Michael additions and Mannich reactions, achieving enantiomeric excess (ee) >90% .

Comparative Analysis with Analogues

| Compound | Key Differences | Biological Activity |

|---|---|---|

| tert-Butyl 3-oxopiperazine-1-carboxylate | Lacks methyl groups and stereocenter | Lower receptor affinity |

| (S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | Opposite configuration at C2 | Varied pharmacokinetics |

The (R)-enantiomer exhibits superior binding affinity in kinase assays compared to its (S)-counterpart, underscoring the importance of stereochemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume